2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-5-3-13(4-6-15)10-17(24)23-12-16-18(22-9-8-21-16)14-2-1-7-20-11-14/h1-9,11H,10,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOQBOIHRAMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of the pyrazinyl and pyridinyl groups through cyclization reactions. The final step involves the acylation of the amine group to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound's structural characteristics make it a candidate for various pharmacological applications:
Anticancer Activity
Research indicates that compounds with similar pyrazole and pyridine structures exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of pyrazolo compounds showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma) . The mechanism often involves the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation.
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have also been recognized for their anti-inflammatory properties. They act by inhibiting pathways associated with inflammation, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the chlorophenyl group may enhance these effects by influencing the compound's interaction with biological targets .
Neurological Implications
There is emerging evidence that certain derivatives of pyrazole compounds can affect central nervous system functions. For example, studies have explored their potential as neuroprotective agents in models of neurodegenerative diseases. The unique structural features of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide may contribute to its ability to cross the blood-brain barrier, thus facilitating its therapeutic application in neurological disorders .
Synthesis and Mechanism of Action
The synthesis of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions that include amide formation and selective alkylation processes. The detailed synthetic routes can vary but often include the use of coupling agents and protective groups to ensure specificity during reactions .
Case Studies
Several case studies highlight the efficacy of compounds similar to 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-(Pyrazin-2-yl)acetamide ()
Structural Similarities and Differences :
- Core Structure : Both compounds share an acetamide backbone with a substituted aryl group (4-chlorophenyl vs. 4-bromophenyl) and a pyrazine-containing moiety.
- Substituent Effects: The target compound replaces bromine with chlorine at the para position of the phenyl ring, reducing molecular weight and altering electronegativity.
Physical and Crystallographic Properties :
N-Substituted Acetamides with Complex Heterocycles ()
Example Compounds :
- (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-methoxy-1H-pyrrolo[3.2-b]pyridin-3-yl)acetamide (194)
- N-((S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamide (146H)
Key Comparisons :
- Heterocyclic Complexity : Compounds in and incorporate fused or polycyclic heterocycles (e.g., indazole, pyrrolopyridine), which may enhance target specificity but increase synthetic complexity.
- Substituent Effects : Fluorine and methoxy groups in these compounds improve metabolic stability and lipophilicity, whereas the target compound’s 4-chlorophenyl group balances steric bulk and electronic effects.
- Synthetic Methods : Similar coupling strategies (e.g., carbodiimide-mediated amidation) are employed, but the target compound avoids boronate or Suzuki-Miyaura cross-coupling steps required for complex heterocycles .
Fluorinated and Trifluoromethyl-Substituted Analogues ()
Example Compounds :
Key Comparisons :
- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effects enhance metabolic stability and membrane permeability compared to chlorine. However, chlorine offers a balance of moderate electronegativity and lipophilicity.
- Melting Points: The high melting point (302–304°C) in suggests strong intermolecular forces, possibly due to fluorinated chromenone systems, whereas the target compound’s pyridinylpyrazine may result in lower thermal stability .
Sulfur-Containing Analogues ()
Example Compound: 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(Pyrazin-2-YL)acetamide (CAS 5761-19-3)
Key Comparisons :
- Bioavailability : Sulfur atoms may enhance membrane permeability but could also increase susceptibility to metabolic oxidation.
Biological Activity
The compound 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a member of the class of N-pyridin-3-yl and N-pyrazin-2-yl carboxamides, which have been investigated for their potential biological activities, particularly in the fields of oncology and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
The biological activity of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. The presence of the pyridine and pyrazine moieties suggests that it may act as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide exhibit significant anticancer properties. For instance:
These findings suggest that the compound may also exhibit similar anticancer effects, warranting further investigation.
HDL Cholesterol Stimulation
In addition to anticancer properties, compounds in this class have been reported to stimulate HDL cholesterol levels, which is beneficial for cardiovascular health. The mechanism involves modulation of lipid metabolism pathways, potentially leading to improved cardiovascular outcomes .
Case Studies
- Study on Antitumor Activity : A recent study evaluated a series of N-pyridin-3-yl carboxamides and found that several derivatives showed promising antitumor activity against various cancer cell lines, including significant apoptosis induction in A549 cells .
- Cardiovascular Applications : Research has highlighted the role of N-pyrazin-2-yl carboxamides in enhancing HDL cholesterol levels, suggesting their utility as therapeutic agents for managing dyslipidemia and reducing cardiovascular risk factors .
Q & A
Basic: How can the synthesis of 2-(4-chlorophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide be optimized for reproducibility?
Answer:
Key steps for optimization include:
- Substitution Reactions : Use alkaline conditions (e.g., K₂CO₃) to facilitate nucleophilic displacement of halogen atoms in intermediates, as demonstrated in analogous acetamide syntheses .
- Reduction Protocols : Employ iron powder in acidic media (e.g., HCl) for nitro-to-amine reduction, ensuring stoichiometric control to minimize side products .
- Condensation Agents : Utilize carbodiimides (e.g., DCC) or HOBt for amide bond formation between pyrazine/pyridine intermediates and chlorophenylacetic acid derivatives .
- Statistical Design of Experiments (DoE) : Apply factorial designs to systematically assess variables like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
Advanced: What methodologies resolve structural ambiguities in crystallographic analysis of this compound?
Answer:
For resolving ambiguities:
- Single-Crystal X-ray Diffraction (SC-XRD) : Determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å) can reveal conformational flexibility in the pyrazine-pyridine backbone .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N) to explain packing motifs and stability .
- DFT Calculations : Compare experimental and computed bond lengths (e.g., C–Cl: ~1.74 Å) to validate structural assignments .
Basic: What analytical techniques are critical for characterizing this compound’s purity?
Answer:
Essential techniques include:
- HPLC-MS : Confirm molecular weight (e.g., m/z 367.8 for C₁₈H₁₅ClN₄O) and detect impurities using reverse-phase C18 columns .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyls (δ ~170 ppm). Overlapping signals in pyridine/pyrazine regions may require 2D-COSY or HSQC .
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
- Standardized Assays : Use consistent in vitro models (e.g., kinase inhibition assays with ATP concentrations calibrated to ≤10 µM) to reduce variability .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess potency (e.g., IC₅₀ = 1.2–3.5 µM for kinase targets) .
- Molecular Docking : Compare binding poses in homology models (e.g., using PyMOL or AutoDock) to identify critical interactions (e.g., pyridine N···Lys101 hydrogen bonds) .
Basic: What are common by-products formed during synthesis, and how are they mitigated?
Answer:
- Nitro Reduction By-Products : Partial reduction to hydroxylamines can occur; monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and optimize Fe/HCl ratios .
- Oxidative Degradation : Protect light-sensitive intermediates (e.g., pyrazine methyl groups) using amber glassware and inert atmospheres .
- Column Chromatography : Separate regioisomers (e.g., 3-pyridyl vs. 4-pyridyl substitution) using silica gel with gradient elution (hexane → ethyl acetate) .
Advanced: How can computational methods predict reaction pathways for derivative synthesis?
Answer:
- Reaction Mechanism Studies : Use density functional theory (DFT) to map energy profiles for key steps (e.g., activation energy ΔG‡ = 25–30 kcal/mol for SNAr reactions) .
- Transition State Analysis : Identify intermediates via frequency calculations (e.g., imaginary frequencies at ~500 cm⁻¹) .
- Retrosynthetic Software : Tools like ICSynth (ICReDD) propose routes based on fragment coupling (e.g., pyrazine + chlorophenylacetamide precursors) .
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to achieve ≥1 mM solubility .
- Salt Formation : Synthesize hydrochloride salts via HCl/EtOH treatment, enhancing aqueous solubility by 3–5× .
- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for hydrophobic derivatives (logP > 3.5) .
Advanced: How do steric effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Buchwald-Hartwig Amination : Steric hindrance from the 4-chlorophenyl group reduces yields (e.g., 40% vs. 70% for unsubstituted analogs); mitigate using bulky ligands (e.g., XPhos) .
- Suzuki-Miyaura Coupling : Ortho-substituted pyridines require higher temperatures (100–120°C) and Pd(OAc)₂/SPhos catalysts for effective coupling .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Use nitrile gloves and fume hoods to prevent dermal exposure (LD₅₀ > 2000 mg/kg in rats) .
- Waste Disposal : Neutralize acidic by-products (pH 6–8) before disposal .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
